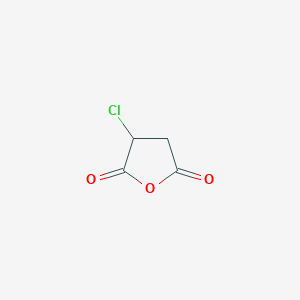
1,2-Dichloro-3,4,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3,4,5,6-tetrafluorobenzene (DCBTF) is a chemical compound that belongs to the class of halogenated aromatic hydrocarbons. It is a colorless liquid that is used in various industrial applications such as in the production of pharmaceuticals, agrochemicals, and as a solvent for organic reactions. In recent years, DCBTF has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,4,5,6-tetrafluorobenzene is not well understood. However, it is believed that its unique properties such as its ability to form stable complexes with various molecules and its high boiling point make it an attractive candidate for various applications.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,2-Dichloro-3,4,5,6-tetrafluorobenzene. However, it is known that exposure to 1,2-Dichloro-3,4,5,6-tetrafluorobenzene can cause skin and eye irritation and may be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
1,2-Dichloro-3,4,5,6-tetrafluorobenzene has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that has a high boiling point and low vapor pressure. It also has a low viscosity and is a good solvent for various organic reactions. However, 1,2-Dichloro-3,4,5,6-tetrafluorobenzene has limitations such as its high cost and limited availability.
Future Directions
There are several future directions for research on 1,2-Dichloro-3,4,5,6-tetrafluorobenzene. One area of interest is the development of novel materials using 1,2-Dichloro-3,4,5,6-tetrafluorobenzene as a building block. Another area of interest is the use of 1,2-Dichloro-3,4,5,6-tetrafluorobenzene as a drug delivery agent for various pharmaceutical applications. Additionally, further studies are needed to understand the mechanism of action of 1,2-Dichloro-3,4,5,6-tetrafluorobenzene and its potential toxicological effects.
Synthesis Methods
1,2-Dichloro-3,4,5,6-tetrafluorobenzene is synthesized by the reaction of 1,2,3,4-tetrachlorobenzene with sulfur tetrafluoride in the presence of a catalyst such as aluminum chloride. The reaction results in the replacement of two chlorine atoms with two fluorine atoms, leading to the formation of 1,2-Dichloro-3,4,5,6-tetrafluorobenzene.
Scientific Research Applications
1,2-Dichloro-3,4,5,6-tetrafluorobenzene has been studied extensively for its potential applications in various fields such as materials science, organic chemistry, and pharmaceuticals. In materials science, 1,2-Dichloro-3,4,5,6-tetrafluorobenzene has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers. In organic chemistry, 1,2-Dichloro-3,4,5,6-tetrafluorobenzene has been used as a solvent for various reactions due to its unique properties such as its high boiling point and low toxicity. In pharmaceuticals, 1,2-Dichloro-3,4,5,6-tetrafluorobenzene has been studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
1,2-dichloro-3,4,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCFSKDIYWITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923117 |
Source


|
| Record name | 1,2-Dichloro-3,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3,4,5,6-tetrafluorobenzene | |
CAS RN |
1198-59-0 |
Source


|
| Record name | 1,2-Dichloro-3,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














